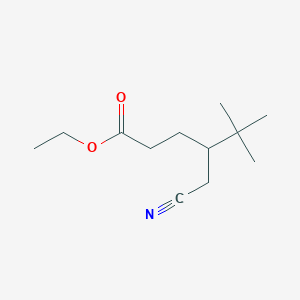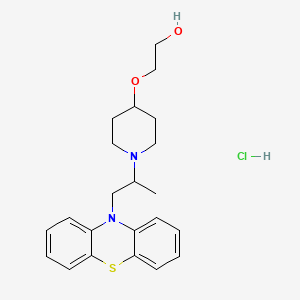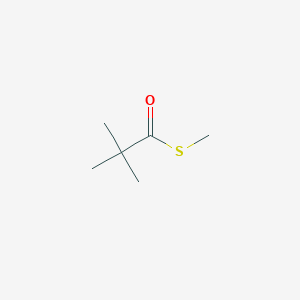
s-Methyl 2,2-dimethylpropanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Methyl 2,2-dimethylpropanethioate is an organic compound with the molecular formula C6H12OS It is a thioester, which is a sulfur analog of an ester, where the oxygen atom is replaced by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Methyl 2,2-dimethylpropanethioate typically involves the reaction of 2,2-dimethylpropanoic acid with methanethiol in the presence of a dehydrating agent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as follows:
2,2-dimethylpropanoic acid+methanethiol→s-Methyl 2,2-dimethylpropanethioate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
s-Methyl 2,2-dimethylpropanethioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted thioesters or other derivatives.
Scientific Research Applications
s-Methyl 2,2-dimethylpropanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of s-Methyl 2,2-dimethylpropanethioate involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release methanethiol and the corresponding carboxylic acid, which can then participate in various biochemical processes. The sulfur atom in the thioester group can also form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
s-Methyl 2-methylpropanethioate: Similar structure but with a different alkyl group.
s-Ethyl 2,2-dimethylpropanethioate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
s-Methyl 2,2-dimethylpropanethioate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its thioester group makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
42075-46-7 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
S-methyl 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C6H12OS/c1-6(2,3)5(7)8-4/h1-4H3 |
InChI Key |
WJBZAGQFQHZMCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B14652821.png)
![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
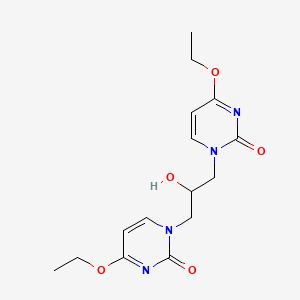
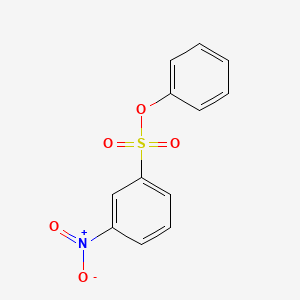
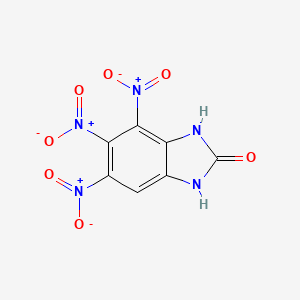

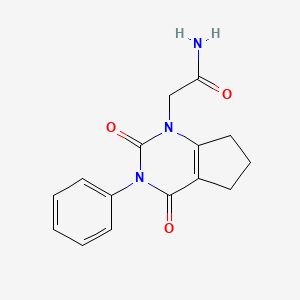
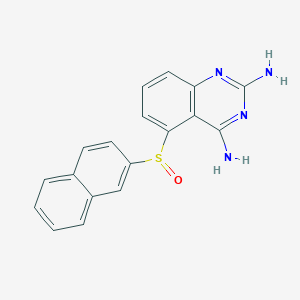
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
